sEH inhibitor-6

Descripción

Propiedades

Fórmula molecular |

C21H14ClN3O2 |

|---|---|

Peso molecular |

375.8 g/mol |

Nombre IUPAC |

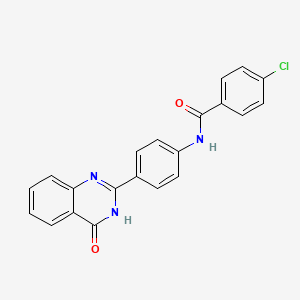

4-chloro-N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C21H14ClN3O2/c22-15-9-5-14(6-10-15)20(26)23-16-11-7-13(8-12-16)19-24-18-4-2-1-3-17(18)21(27)25-19/h1-12H,(H,23,26)(H,24,25,27) |

Clave InChI |

ZMGCURBWDWWYCQ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of sEH Inhibitor-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolic pathway of arachidonic acid, responsible for the degradation of anti-inflammatory epoxy fatty acids (EFAs) into less active or pro-inflammatory diols.[1][2][3] The inhibition of sEH has emerged as a promising therapeutic strategy for a multitude of diseases, including cardiovascular disorders, inflammation, pain, and neurodegenerative conditions.[4][5][6] By blocking the activity of sEH, these inhibitors increase the endogenous levels of beneficial EFAs, such as epoxyeicosatrienoic acids (EETs), thereby modulating key downstream signaling pathways.[7][8]

This technical guide provides a comprehensive overview of the mechanism of action of a potent sEH inhibitor, referred to as sEH inhibitor-6, detailing its in vitro activity, the signaling cascades it influences, and the experimental protocols used to characterize its effects.

Core Mechanism of Action

The fundamental mechanism of action of sEH inhibitors lies in their ability to bind to the active site of the soluble epoxide hydrolase enzyme, preventing it from hydrolyzing its natural substrates, the epoxy fatty acids. This inhibition leads to an accumulation of EETs and other EFAs in various tissues. These stabilized EFAs can then exert their biological effects, which are predominantly anti-inflammatory, vasodilatory, and analgesic.

This compound: A Potent Quinazoline-4(3H)-one Derivative

"this compound" is identified as the chemical compound 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (also referred to as Compound 3g in the scientific literature).[1] This compound belongs to a novel class of quinazoline-4(3H)-one derivatives and has demonstrated high potency in inhibiting sEH activity.

Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Quantitative Data

The potency of sEH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The following tables summarize the in vitro potency of this compound and other representative sEH inhibitors, as well as their pharmacokinetic properties in preclinical models.

Table 1: In Vitro Potency of sEH Inhibitors

| Inhibitor | Chemical Class | IC50 (nM) | Species | Reference |

| This compound (Compound 3g) | Quinazoline-4(3H)-one | 0.5 | Human | [1] |

| TPPU | Urea | 3.7 | Human | MedchemExpress |

| t-AUCB | Urea | 1.3 | Human | MedchemExpress |

| AR9281 (APAU) | Urea | 13.8 | Human | MedchemExpress |

| GSK2256294A | Amide | 0.027 | Human | MedchemExpress |

Table 2: Pharmacokinetic Parameters of Representative sEH Inhibitors in Rodents (Oral Administration)

| Inhibitor | Species | Dose (mg/kg) | Cmax (nM) | Tmax (h) | AUC (nM*h) | T1/2 (h) | Reference |

| TPPU | Mouse | 0.3 | 495 | 8 | 10650 | 12.1 | [6] |

| TPAU | Mouse | 0.3 | 320 | 0.5 | 3295 | 6 | [6] |

| Inhibitor 7 | Mouse | 0.3 | 435 | 1 | 4940 | 5 | [6] |

Note: Specific in vivo pharmacokinetic data for this compound (Compound 3g) is not publicly available at the time of this writing. The data presented for other potent sEH inhibitors are for comparative purposes.

Downstream Signaling Pathways

The therapeutic effects of sEH inhibition are mediated through the modulation of several key intracellular signaling pathways. The increased levels of EETs resulting from sEH inhibition act as signaling molecules that can influence cellular processes such as inflammation, apoptosis, and cell proliferation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. sEH inhibition has been shown to suppress the activation of NF-κB. EETs can inhibit the degradation of IκBα, the inhibitory protein of NF-κB. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.

Caption: sEH inhibition blocks the NF-κB pathway.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. EETs have been shown to activate this pathway, leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate a variety of downstream targets to promote cell survival and inhibit apoptosis. This pathway is particularly relevant to the protective effects of sEH inhibitors in cardiovascular and neurodegenerative diseases.

Caption: sEH inhibition activates the PI3K/Akt pathway.

Experimental Protocols

sEH Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the in vitro potency (IC50) of sEH inhibitors using a fluorogenic substrate.

Materials:

-

Recombinant human sEH enzyme

-

This compound (or other test compounds) dissolved in DMSO

-

Fluorogenic substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)

-

Assay buffer (e.g., 100 mM sodium phosphate, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare serial dilutions of this compound in DMSO. Further dilute these solutions in assay buffer to the desired final concentrations.

-

Dilute the recombinant sEH enzyme in assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Prepare the PHOME substrate solution in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to the final working concentration.

-

-

Assay Setup:

-

To each well of the 96-well microplate, add 50 µL of the diluted this compound solution or vehicle control (DMSO in assay buffer).

-

Add 50 µL of the diluted sEH enzyme solution to each well.

-

Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 100 µL of the pre-warmed PHOME substrate solution to each well to start the reaction.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader.

-

Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 330 nm, Em: 465 nm for the product of PHOME hydrolysis) kinetically over 15-30 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence versus time plot) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Measurement of EETs and DHETs by LC-MS/MS

This protocol outlines the general workflow for the quantification of EETs and their corresponding diols (DHETs) in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

Internal standards (deuterated EETs and DHETs)

-

Organic solvents (e.g., acetonitrile (B52724), methanol (B129727), ethyl acetate)

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Spike the sample with a known amount of the internal standard mixture.

-

Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

-

Lipid Extraction:

-

Transfer the supernatant to a new tube.

-

Perform liquid-liquid extraction by adding an immiscible organic solvent (e.g., ethyl acetate) to extract the lipids.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic phase and evaporate to dryness under a stream of nitrogen.

-

-

Solid-Phase Extraction (SPE) for Cleanup:

-

Reconstitute the dried extract in a small volume of a suitable solvent.

-

Condition the SPE cartridge with methanol followed by water.

-

Load the reconstituted sample onto the SPE cartridge.

-

Wash the cartridge with a low-percentage organic solvent to remove polar impurities.

-

Elute the EETs and DHETs with a higher-percentage organic solvent (e.g., ethyl acetate (B1210297) or methanol).

-

Evaporate the eluate to dryness.

-

-

LC-MS/MS Analysis:

-

Reconstitute the final dried extract in the mobile phase.

-

Inject the sample onto the LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile with formic acid).

-

Detect and quantify the EETs, DHETs, and their internal standards using the mass spectrometer in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of EETs and DHETs.

-

Calculate the concentration of each analyte in the sample by comparing its peak area ratio to the internal standard with the standard curve.

-

Conclusion

This compound is a highly potent inhibitor of soluble epoxide hydrolase, acting through the stabilization of anti-inflammatory epoxy fatty acids. Its mechanism of action involves the modulation of critical downstream signaling pathways, including the NF-κB and PI3K/Akt pathways, which are central to inflammation and cell survival. The experimental protocols detailed herein provide a framework for the continued investigation and development of sEH inhibitors as a promising therapeutic class for a wide range of diseases. Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound.

References

- 1. Quinazoline-4(3H)-one derivatives as novel and potent inhibitors of soluble epoxide hydrolase: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-directed discovery of potent soluble epoxide hydrolase inhibitors for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

The Discovery and Synthesis of sEH Inhibitor-6: A Potent Quinazolin-4(3H)-one-Based Modulator of Eicosanoid Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs). Inhibition of sEH has emerged as a promising therapeutic strategy for a range of cardiovascular, inflammatory, and neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a highly potent sEH inhibitor, designated as sEH inhibitor-6 (also known as compound 3g ). This quinazoline-4(3H)-one derivative has demonstrated exceptional inhibitory potency at the nanomolar level. This document details the synthetic route, compiles quantitative biological data, and outlines the experimental protocols for its synthesis and evaluation. Furthermore, it visualizes the critical signaling pathways influenced by sEH inhibition, offering a valuable resource for researchers in the field of drug discovery and development.

Introduction to Soluble Epoxide Hydrolase and Its Inhibition

The arachidonic acid cascade produces a variety of bioactive lipid mediators that regulate numerous physiological and pathological processes. One arm of this cascade, mediated by cytochrome P450 (CYP) epoxygenases, converts arachidonic acid into four regioisomers of epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. These EETs exhibit a broad spectrum of beneficial biological activities, including anti-inflammatory, vasodilatory, anti-apoptotic, and analgesic effects.[1]

The primary pathway for the metabolic deactivation of EETs is their hydrolysis to the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs).[1] This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH). Consequently, the inhibition of sEH represents an attractive therapeutic approach to augment the protective effects of endogenous EETs by increasing their bioavailability. This strategy has shown promise in preclinical models of hypertension, diabetes, chronic pain, and neuroinflammatory disorders.[1]

Discovery of this compound: A Novel Quinazolin-4(3H)-one Scaffold

In a search for novel sEH inhibitors, a series of quinazoline-4(3H)-one derivatives were designed and synthesized. This scaffold was selected for its known diverse biological activities and potential to interact with the active site of sEH. A systematic structure-activity relationship (SAR) study was conducted by modifying substituents on the quinazolinone core.

Among the synthesized compounds, This compound (compound 3g) , chemically named 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide , emerged as a particularly potent inhibitor of human sEH.[1]

Quantitative Biological Data

The inhibitory activity of the synthesized quinazoline-4(3H)-one derivatives was assessed against human soluble epoxide hydrolase. The results for a selection of these compounds, including the lead compound this compound, are summarized in the table below.

| Compound ID | Chemical Name | IC₅₀ (nM) for human sEH |

| 3g | 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 0.5 |

| 3a | N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 2.1 |

| 3b | 4-methyl-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 1.5 |

| 3c | 4-methoxy-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 1.8 |

| 3d | 4-fluoro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 1.2 |

| 3h | 3-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 0.9 |

| 3i | 2-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | 1.4 |

| AUDA | 12-(3-adamantan-1-ylureido)dodecanoic acid (Reference Inhibitor) | 1.0 |

Data sourced from Hejazi L, et al. Bioorg Chem. 2020 Jun;99:103736.[1]

Experimental Protocols

Synthesis of this compound (Compound 3g)

The synthesis of 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide (3g ) is achieved through a two-step process, starting from anthranilamide and 2-(4-aminophenyl)acetonitrile. The general synthetic scheme is outlined below.

-

A mixture of anthranilamide (1.0 eq) and 2-(4-aminophenyl)acetonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., ethylene (B1197577) glycol) is heated to reflux (approximately 180-200 °C) for 4-6 hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with a cold solvent such as ethanol (B145695) or diethyl ether, and then dried under vacuum to yield 2-(4-aminophenyl)-3H-quinazolin-4-one.

-

The crude product can be further purified by recrystallization if necessary.

-

To a solution of 2-(4-aminophenyl)-3H-quinazolin-4-one (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous dichloromethane (B109758) or N,N-dimethylformamide) containing a base such as triethylamine (B128534) or pyridine (B92270) (1.2 eq), 4-chlorobenzoyl chloride (1.1 eq) is added dropwise at 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is monitored by TLC.

-

After completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent like ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica (B1680970) gel to afford the final compound, this compound (3g ).

In Vitro sEH Inhibition Assay

The inhibitory potency of the synthesized compounds against human sEH is determined using a fluorescent-based assay with cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC) as the substrate.

-

Recombinant human sEH is incubated with varying concentrations of the test inhibitor (e.g., this compound) in a buffer solution (e.g., 25 mM bis-Tris/HCl, pH 7.0, containing 0.1 mg/mL BSA) for 5 minutes at 30°C in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the fluorescent substrate CMNPC (final concentration of 5 µM).

-

The hydrolysis of CMNPC by sEH produces a fluorescent product, 6-methoxy-2-naphthaldehyde.

-

The increase in fluorescence is monitored over time using a fluorescence plate reader with an excitation wavelength of 330 nm and an emission wavelength of 465 nm.

-

The rate of reaction is calculated from the linear portion of the fluorescence versus time curve.

-

The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Impact: Signaling Pathways and Experimental Workflow

The inhibition of sEH leads to an increase in the levels of EETs, which in turn modulate several downstream signaling pathways, contributing to the therapeutic effects.

Caption: sEH Inhibition and Downstream Signaling.

The workflow for the discovery and evaluation of this compound follows a logical progression from chemical synthesis to biological testing.

Caption: Workflow for this compound Synthesis and Evaluation.

Conclusion

This compound, a novel quinazoline-4(3H)-one derivative, has been identified as a highly potent inhibitor of soluble epoxide hydrolase. Its discovery underscores the potential of this chemical scaffold for developing new therapeutic agents. The detailed synthetic and bioassay protocols provided in this guide offer a practical resource for researchers aiming to explore this class of compounds further. The visualization of the sEH signaling pathway and the experimental workflow provides a clear conceptual framework for understanding the mechanism of action and the process of discovery. Further investigation into the pharmacokinetic and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.

References

chemical structure and properties of sEH inhibitor-6

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs). By converting these generally anti-inflammatory and vasodilatory molecules into their less active diol counterparts, sEH plays a significant role in modulating inflammation, blood pressure, and pain. Inhibition of sEH has therefore emerged as a promising therapeutic strategy for a range of diseases. This technical guide provides a comprehensive overview of a potent sEH inhibitor, designated as sEH inhibitor-6 (also known as compound 3g in specific literature), focusing on its chemical structure, properties, and the methodologies for its study.

Chemical Structure and Properties

This compound is chemically identified as 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide . Its structure is characterized by a central quinazolinone core linked to a chlorobenzamide moiety.

Chemical Structure:

Table 1: Physicochemical and Pharmacological Properties of this compound

| Property | Value | Data Source |

| Molecular Formula | C₂₁H₁₄ClN₃O₂ | Calculated |

| Molecular Weight | 387.81 g/mol | Calculated |

| IC₅₀ (human sEH) | 0.5 nM[1] | Experimental |

| Solubility | Data not available in published literature. | - |

| Melting Point | Data not available in published literature. | - |

| logP | Data not available in published literature. | - |

Pharmacokinetic Properties:

There is currently no publicly available pharmacokinetic data (such as Cmax, Tmax, T½, and bioavailability) for 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide.

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effect by binding to the active site of the soluble epoxide hydrolase enzyme, thereby preventing the hydrolysis of epoxyeicosatrienoic acids (EETs). The increased bioavailability of EETs leads to the modulation of various downstream signaling pathways, contributing to anti-inflammatory, vasodilatory, and analgesic effects.

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide

While a specific, detailed protocol for the synthesis of this compound is not available in the public literature, a general two-step synthetic route for analogous quinazolin-4(3H)-one derivatives can be proposed. This involves the initial formation of the quinazolinone core followed by an amidation reaction.

Caption: Proposed general synthesis workflow.

Step 1: Synthesis of 2-(4-aminophenyl)quinazolin-4(3H)-one

A mixture of 2-aminobenzamide and 4-nitrobenzoyl chloride would be heated in a suitable solvent (e.g., pyridine (B92270) or DMF) to yield 2-(4-nitrophenyl)quinazolin-4(3H)-one. The nitro group is then reduced to an amine, for example, using tin(II) chloride in hydrochloric acid, to give 2-(4-aminophenyl)quinazolin-4(3H)-one.

Step 2: Synthesis of 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide

The resulting 2-(4-aminophenyl)quinazolin-4(3H)-one is then reacted with 4-chlorobenzoyl chloride in the presence of a base (e.g., triethylamine (B128534) or pyridine) in an appropriate solvent like dichloromethane (B109758) or THF to yield the final product. The product would then be purified by recrystallization or column chromatography.

sEH Inhibition Assay Protocol (Fluorescence-based)

This protocol describes a general method for determining the in vitro inhibitory activity of this compound on soluble epoxide hydrolase using a fluorogenic substrate.

Caption: Workflow for fluorescence-based sEH inhibition assay.

Materials:

-

Recombinant human sEH enzyme

-

This compound

-

Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

-

Fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate - CMNPC)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the recombinant sEH enzyme to the assay buffer.

-

Add the different concentrations of this compound to the wells containing the enzyme. Include a vehicle control (solvent only).

-

Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate CMNPC to each well.

-

Immediately begin kinetic measurement of fluorescence intensity using a plate reader with excitation and emission wavelengths of approximately 330 nm and 465 nm, respectively.

-

Record the fluorescence at regular intervals for a set period (e.g., 15-30 minutes).

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

In Vivo Efficacy

Currently, there is no publicly available data on the in vivo efficacy of 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide in animal models of disease.

Conclusion

This compound, or 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide, is a highly potent inhibitor of human soluble epoxide hydrolase with an IC₅₀ in the low nanomolar range. Its quinazolinone scaffold represents a promising chemical class for the development of therapeutics targeting sEH. While detailed experimental data on its physicochemical properties, pharmacokinetics, and in vivo efficacy are not yet publicly available, the information provided in this guide serves as a foundational resource for researchers interested in the study and further development of this and related compounds. The provided experimental protocols offer a starting point for the synthesis and in vitro characterization of this potent sEH inhibitor.

References

In-Depth Technical Guide: Target Binding and Selectivity Profile of a Potent sEH Inhibitor

Disclaimer: The designation "sEH inhibitor-6" is not a universally standardized nomenclature. It is typically used within specific research publications to refer to a particular compound in a series. This guide focuses on a representative and potent soluble epoxide hydrolase (sEH) inhibitor, designated as "inhibitor 6" in a key study by Hwang et al. (2014), to provide a detailed overview of its binding characteristics, selectivity, and the methodologies used for its evaluation.

Introduction to Soluble Epoxide Hydrolase (sEH) as a Therapeutic Target

Soluble epoxide hydrolase (sEH) is a critical enzyme in the arachidonic acid cascade.[1][2] It metabolizes endogenous signaling lipids, particularly the epoxyeicosatrienoic acids (EETs), by hydrolyzing them to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1][3][4] EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties.[1][3] By inhibiting sEH, the levels of beneficial EETs are increased, making sEH a promising therapeutic target for a range of cardiovascular and inflammatory diseases, as well as for pain management.[1][3][5]

Target Binding and Potency of a Representative sEH Inhibitor

The representative "inhibitor 6" from the study by Hwang et al. (2014) is a potent inhibitor of human sEH. The potency of sEH inhibitors is often quantified by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki). The addition of a methyl group on the α-carbon of the amide in this series of inhibitors was found to significantly improve potency.[5][6]

Binding Affinity Data

| Inhibitor | Target Species | Potency (Ki) |

| Inhibitor 6 | Human sEH | 0.4 ± 0.1 nM |

Data sourced from Hwang et al., 2014.[5]

Selectivity Profile

A critical aspect of drug development is ensuring that a compound selectively interacts with its intended target to minimize off-target effects. While the provided search results focus heavily on the potency of sEH inhibitors against their primary target, comprehensive selectivity screening data against a broad panel of other enzymes and receptors for this specific "inhibitor 6" is not detailed. However, it is mentioned that for potent sEH inhibitors, selectivity against the microsomal epoxide hydrolase (mEH) is a key consideration.[7] Urea-based sEH inhibitors, a common class of these compounds, can sometimes interact with other proteins that have urea-binding motifs, such as certain kinases and receptors, although high selectivity is often achievable.[8] For a different potent sEH inhibitor, AR9281, it was noted to have excellent selectivity with minimal inhibition of a panel of approximately 150 other enzymes and receptors, and low liability for hERG and cytochrome P450 (CYP) inhibition.[7]

Signaling Pathway and Mechanism of Action

The inhibition of sEH leads to an increase in the bioavailability of EETs, which then exert their beneficial effects through various downstream signaling pathways. One of the key mechanisms involves the inhibition of the NF-κB pathway, a central regulator of inflammation.[2][4]

Caption: Mechanism of sEH inhibition and its downstream effects.

Experimental Protocols

The determination of sEH inhibitor potency and selectivity involves various biochemical assays. The following are detailed methodologies for common experiments cited in the literature.

Fluorescence-Based sEH Inhibitor Screening Assay

This is a common method for determining the IC50 values of sEH inhibitors.

Principle: The assay utilizes a substrate that, when hydrolyzed by sEH, ultimately produces a fluorescent product. The presence of an inhibitor reduces the rate of this reaction, leading to a decrease in fluorescence.

Materials:

-

Human recombinant sEH

-

sEH Assay Buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 7.4)

-

Substrate: cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate (CMNPC) or (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME)

-

Test inhibitor compounds and a positive control (e.g., AUDA)

-

DMSO for compound dilution

-

96-well or 384-well microplates (black, non-binding)

-

Fluorescence plate reader (Excitation: 330 nm, Emission: 465 nm)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitors and the positive control in DMSO.

-

Enzyme Preparation: Dilute the human recombinant sEH to the desired concentration in the sEH assay buffer. The optimal concentration should be determined empirically to ensure linear product formation over the incubation time.

-

Assay Setup:

-

To each well of the microplate, add 1 µL of the inhibitor solution (or DMSO for the vehicle control).

-

Add a defined volume (e.g., 100 µL) of the diluted sEH enzyme solution to each well.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding a defined volume (e.g., 10 µL) of the sEH substrate (e.g., PHOME).

-

The final substrate concentration should be at an optimal level (e.g., 5 µM).

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Read the fluorescence kinetically over a period of time (e.g., every minute for 30 minutes) or as an endpoint reading after a fixed incubation time (e.g., 30 minutes) at room temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[1]

-

Radiometric sEH Inhibitor Screening Assay

This assay provides a highly sensitive and direct method for quantifying sEH activity.

Principle: A radiolabeled substrate, such as [3H]-trans-diphenylpropene oxide ([3H]-t-DPPO), is used. The activity of sEH is measured by quantifying the formation of the radiolabeled diol product.

Materials:

-

sEH enzyme

-

Radiolabeled substrate: [3H]-t-DPPO

-

Assay buffer (e.g., Bis-Tris/HCl buffer)

-

Test inhibitor compounds

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Scintillation fluid and a scintillation counter

Procedure:

-

Assay Setup: In microcentrifuge tubes, add 1 µL of the inhibitor solution (or DMSO for vehicle control).

-

Add 100 µL of the diluted sEH enzyme solution to each tube.

-

Pre-incubate the enzyme and inhibitor for 5 minutes at 30°C.

-

Enzymatic Reaction: Initiate the reaction by adding 1 µL of the [3H]-t-DPPO solution.

-

Incubate the reaction mixture for 10 to 30 minutes at 30°C.

-

Extraction and Quantification:

-

Stop the reaction.

-

Extract the tritiated diol product using an organic solvent.

-

Measure the radioactivity of the extracted product using a scintillation counter.

-

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.[1]

Experimental Workflow Visualization

The process of identifying and characterizing sEH inhibitors typically follows a structured workflow, from initial high-throughput screening to more detailed kinetic analysis.

Caption: Workflow for sEH inhibitor discovery and characterization.

Conclusion

The representative "this compound" exemplifies a class of highly potent molecules targeting soluble epoxide hydrolase. The methodologies outlined provide a framework for the identification and characterization of such inhibitors. The strong binding affinity and the potential for high selectivity make these compounds promising candidates for further preclinical and clinical development in the treatment of hypertension, inflammation, and pain. Further studies are essential to fully elucidate the selectivity profile and in vivo efficacy of these potent inhibitors.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.physiology.org [journals.physiology.org]

- 3. dovepress.com [dovepress.com]

- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor: A Technical Guide

Disclaimer: The following technical guide details the in vitro characterization of a representative potent soluble epoxide hydrolase (sEH) inhibitor, referred to herein as "sEH inhibitor-6." This name is a placeholder, and the data and protocols presented are a synthesis of information from published literature on various well-characterized sEH inhibitors. This document is intended to serve as a comprehensive technical resource for researchers, scientists, and drug development professionals working on the discovery and development of sEH inhibitors.

Introduction to Soluble Epoxide Hydrolase (sEH) and Its Inhibition

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme that plays a critical role in the metabolism of endogenous lipid signaling molecules.[1][2][3] The C-terminal hydrolase domain of sEH metabolizes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[2][4][5][6] By inhibiting sEH, the levels of beneficial EETs are stabilized and increased, leading to a range of therapeutic effects, including anti-inflammatory, analgesic, and antihypertensive activities.[2][4][7][8] Consequently, the development of potent and selective sEH inhibitors has become a significant area of research for various diseases, including chronic pain, cardiovascular diseases, and inflammatory conditions.[4][6][9][10]

This guide provides a detailed overview of the in vitro characterization of a representative potent sEH inhibitor, "this compound," including its biochemical properties, key experimental protocols for its evaluation, and visualization of the relevant biological pathways and experimental workflows.

Biochemical Profile and Quantitative Data

The in vitro characterization of "this compound" reveals it to be a potent and selective inhibitor of the soluble epoxide hydrolase enzyme. The following tables summarize the quantitative data, representing typical values obtained for highly potent sEH inhibitors described in the scientific literature.

Table 1: Inhibitory Potency of Representative sEH Inhibitors

| Inhibitor Name | Target Species | IC50 (nM) | Ki (nM) |

| GSK2256294A | Human, Rat, Mouse | Potent (specific value not stated) | - |

| t-TUCB | Human | - | 0.4 |

| TPPU | - | - | - |

| AUDA-BE | Mouse, Human | 50, 100 | - |

| CDU | - | - | 20 ± 2 |

Data synthesized from multiple sources.[10][11][12]

Table 2: Physicochemical Properties of Representative sEH Inhibitors

| Inhibitor Name | Aqueous Solubility (µg/mL) |

| Inhibitor 14 | Improved 10-fold over inhibitor 6 |

| (S)-...-urea (2696) | 21.3 |

Data synthesized from multiple sources.[7][13]

Key Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of sEH inhibitors. The following sections provide step-by-step protocols for key experiments.

Determination of IC50 for sEH Inhibition

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against sEH using a fluorescent substrate.

Materials:

-

Recombinant human sEH enzyme

-

Fluorescent substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyl-oxiran-2-yl)methyl carbonate, CMNPC)

-

Test inhibitor ("this compound")

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

96-well microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare a stock solution of "this compound" in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the inhibitor stock solution to create a range of concentrations.

-

In a 96-well microplate, add the assay buffer.

-

Add the diluted inhibitor solutions to the respective wells. Include a vehicle control (DMSO) and a no-enzyme control.

-

Add the recombinant human sEH enzyme to all wells except the no-enzyme control.

-

Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorescent substrate CMNPC to all wells.

-

Monitor the increase in fluorescence over time using a microplate reader (excitation/emission wavelengths appropriate for the substrate's product). The hydrolysis of CMNPC by sEH generates a fluorescent product.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Aqueous Solubility Assay

This protocol outlines a method to determine the thermodynamic solubility of "this compound."

Materials:

-

"this compound" (solid)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Shaker or rotator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Add an excess amount of solid "this compound" to a known volume of PBS (pH 7.4).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant.

-

Determine the concentration of "this compound" in the supernatant using a validated HPLC method with a standard curve.

-

The measured concentration represents the aqueous solubility of the compound.

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

Caption: sEH Signaling Pathway and Point of Inhibition.

Caption: Experimental Workflow for In Vitro Characterization.

Caption: Mechanism of Action of this compound.

References

- 1. Soluble epoxide hydrolase maintains steady-state lipid turnover linked with autocrine signaling in peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro and in vivo characterization of a novel soluble epoxide hydrolase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Preparation and Evaluation of Soluble Epoxide Hydrolase Inhibitors with Improved Physical Properties and Potencies for Treating Diabetic Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Soluble Epoxide Hydrolase (sEH) Inhibition

An In-depth Technical Guide to Preclinical Studies of Soluble Epoxide Hydrolase (sEH) Inhibitors

This technical guide provides a comprehensive overview of the preclinical evaluation of soluble epoxide hydrolase (sEH) inhibitors, a promising class of therapeutic agents with potential applications in managing pain, inflammation, and various other diseases. While the specific compound "sEH inhibitor-6" is not prominently identified in the reviewed literature, this document will focus on well-characterized sEH inhibitors to exemplify the core data, experimental protocols, and signaling pathways relevant to the preclinical assessment of this drug class. The information is intended for researchers, scientists, and professionals involved in drug development.

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous signaling lipids, specifically the epoxy-fatty acids (EpFAs) such as epoxyeicosatrienoic acids (EETs).[1][2][3] These EpFAs possess potent anti-inflammatory, analgesic, and vasodilatory properties.[4][5] By hydrolyzing EpFAs to their less active diol counterparts (dihydroxy-eicosatrienoic acids or DHETs), sEH diminishes their beneficial effects.[3][6] Consequently, inhibiting sEH activity is a therapeutic strategy to increase the endogenous levels of EpFAs, thereby enhancing their protective effects.[2][7] Preclinical studies have demonstrated the efficacy of sEH inhibitors in a wide range of animal models for conditions like neuropathic and inflammatory pain, hypertension, and neurodegenerative diseases.[6][8][9]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for sEH inhibitors is the prevention of EpFA degradation. This leads to an accumulation of EETs and other EpFAs, which in turn modulate various downstream signaling pathways to exert their therapeutic effects.

One of the key pathways influenced by sEH inhibition is the nuclear factor-kappa B (NF-κB) pathway. By stabilizing EETs, sEH inhibitors can lead to the down-regulation of cyclooxygenase-2 (COX-2) transcription, which is often mediated by NF-κB.[10] This results in a decreased production of pro-inflammatory prostaglandins.[10] Additionally, there is evidence suggesting that the anti-inflammatory effects of sEH inhibitors may be mediated through peroxisome proliferator-activated receptor gamma (PPARγ).[2]

Below are diagrams illustrating the core signaling pathway and a proposed mechanism for the anti-inflammatory action of sEH inhibitors.

Preclinical Data Summary

The following tables summarize quantitative data for several well-studied sEH inhibitors from preclinical studies.

Table 1: In Vitro Potency of Selected sEH Inhibitors

| Compound | Species | IC₅₀ (nM) | Reference |

|---|---|---|---|

| t-TUCB | Human | < 1 | [7] |

| Canine | < 1 | [7] | |

| Feline | < 1 | [7] | |

| Equine | < 1 | [7] | |

| TPPU | Monkey | ~1 | [4] |

| Human | ~3 | [4] | |

| GSK2256294 | Human | Potent and Selective | [1] |

| AUDA-BE | Mouse | 50 | [11] |

| | Human | 100 |[11] |

Table 2: Pharmacokinetic Properties of Selected sEH Inhibitors

| Compound | Species | Dose & Route | T₁/₂ (h) | Cₘₐₓ (nM) | AUC (nM·h) | Reference |

|---|---|---|---|---|---|---|

| GSK2256294 | Human | 6-20 mg, single | 25-43 | Dose-dependent | Dose-proportional | [1] |

| Various Amides | Mouse | Oral | Variable | Variable | Good exposure | [12] |

| TPPU & others | Cynomolgus Monkey | Oral | > 24 | Variable | Sustained levels |[4] |

Table 3: Efficacy of Selected sEH Inhibitors in Preclinical Models

| Compound | Model | Species | Effect | Reference |

|---|---|---|---|---|

| TPPU | Osteoarthritis Pain | Mouse | Reversed pain behavior | [6] |

| Diabetic Neuropathy | Mouse | Antihyperalgesic effect | [13] | |

| AUDA-BE | LPS-induced Inflammation | Mouse | Reduced mortality, decreased pro-inflammatory cytokines | [11] |

| CDU | Vascular Smooth Muscle Cell Proliferation | Human (in vitro) | Attenuated proliferation | [14] |

| AMHDU | Inflammatory & Diabetic Neuropathy | Rodent | Analgesic effects |[8] |

Detailed Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of drug candidates. Below are representative methodologies for key preclinical experiments.

Protocol 1: Determination of sEH Inhibitory Potency (IC₅₀)

This protocol is based on a fluorescent assay method.

-

Enzyme Preparation: Recombinant human or murine sEH is purified and diluted to a working concentration in a suitable buffer (e.g., Tris-HCl with BSA).

-

Inhibitor Preparation: The sEH inhibitor is serially diluted in DMSO to create a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, the inhibitor dilutions are added to the wells.

-

The sEH enzyme solution is then added to each well and incubated for a short period at room temperature to allow for inhibitor-enzyme binding.

-

The reaction is initiated by adding a fluorogenic substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC).

-

The plate is incubated at 30°C, and the fluorescence generated by the hydrolysis of the substrate is measured over time using a fluorescence plate reader (excitation/emission wavelengths appropriate for the substrate).

-

-

Data Analysis: The rate of reaction is calculated for each inhibitor concentration. The IC₅₀ value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined by fitting the data to a dose-response curve.

Protocol 2: In Vivo Efficacy in a Murine Model of Inflammatory Pain

This protocol describes the use of the carrageenan-induced paw edema model.

-

Animals: Male C57BL/6 mice are used. They are acclimatized to the testing environment.

-

Inhibitor Administration: The sEH inhibitor or vehicle control is administered to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined time before the induction of inflammation.

-

Induction of Inflammation: A solution of λ-carrageenan (e.g., 1% in saline) is injected into the plantar surface of one hind paw.

-

Assessment of Hyperalgesia and Allodynia:

-

Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured at baseline and at various time points after carrageenan injection.

-

Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined.

-

-

Data Analysis: The changes in withdrawal latency or threshold from baseline are calculated. The effect of the sEH inhibitor is compared to the vehicle control group to determine its analgesic efficacy.

Conclusion

The preclinical data for a range of sEH inhibitors strongly support their therapeutic potential for treating conditions characterized by inflammation and pain. These compounds have demonstrated potent enzyme inhibition, favorable pharmacokinetic profiles in some cases, and significant efficacy in various animal models. The detailed experimental protocols and an understanding of the underlying signaling pathways are essential for the continued development and evaluation of this promising class of drugs. Future preclinical studies will likely focus on optimizing drug-like properties, exploring new therapeutic indications, and further elucidating the molecular mechanisms of action.

References

- 1. Pharmacokinetics, pharmacodynamics and adverse event profile of GSK2256294, a novel soluble epoxide hydrolase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Soluble Epoxide Hydrolase Inhibitor: A Novel Potential Therapeutic or Prophylactic Drug for Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Clinical and preclinical evidence for roles of soluble epoxide hydrolase in osteoarthritis knee pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pnas.org [pnas.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of sEH Inhibitor-6

Disclaimer: Publicly available scientific literature, as of December 2025, does not contain in-vivo pharmacokinetic or pharmacodynamic data for the specific compound designated as "sEH inhibitor-6" (also identified as compound 3g). The information presented herein is based on its published in-vitro activity and supplemented with representative data from other well-characterized soluble epoxide hydrolase (sEH) inhibitors to provide a comprehensive understanding of this class of compounds for researchers, scientists, and drug development professionals.

Introduction to Soluble Epoxide Hydrolase (sEH) and its Inhibition

Soluble epoxide hydrolase (sEH) is a critical enzyme in the metabolism of endogenous lipid signaling molecules, primarily the epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid, possess a range of beneficial physiological properties, including anti-inflammatory, vasodilatory, and analgesic effects. The enzyme sEH converts these active epoxides into their less active corresponding diols, the dihydroxyeicosatrienoic acids (DHETs).[1] By inhibiting the activity of sEH, the levels of beneficial EETs can be elevated, offering a promising therapeutic strategy for a variety of diseases, including hypertension, inflammation, and pain.[1]

Core Compound Profile: this compound

"this compound," also referred to as compound 3g in the primary literature, is a novel and potent inhibitor of soluble epoxide hydrolase.[1] It belongs to a class of quinazoline-4(3H)-one derivatives.[1]

Chemical Structure and Properties

-

Systematic Name: 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide[1]

-

CAS Number: 1205963-04-7

-

Molecular Formula: C21H14ClN3O2

-

Molecular Weight: 375.81 g/mol

Caption: Chemical structure of this compound.

Pharmacodynamics of this compound

In Vitro Inhibitory Activity

The primary pharmacodynamic characteristic of this compound is its potent inhibition of the soluble epoxide hydrolase enzyme.

| Compound | Target | Assay Type | IC50 Value | Reference |

| This compound (Compound 3g) | Human sEH | Enzymatic Assay | 0.5 nM | [1] |

Table 1: In Vitro Potency of this compound.

Pharmacokinetics of sEH Inhibitors (Representative Data)

As previously stated, specific in-vivo pharmacokinetic data for this compound are not available. The following tables summarize key pharmacokinetic parameters for other well-studied sEH inhibitors to provide a general reference for this class of compounds.

| Compound | Species | Dose (mg/kg) | Route | Cmax (nM) | Tmax (h) | t1/2 (h) | AUC (nM*h) | Oral Bioavailability (%) |

| TPPU | Mouse | 0.3 (oral) | p.o. | 495 | 8 | 12.1 | 10650 | N/A |

| GSK2256294 | Human | 2-20 (single) | p.o. | Dose-dependent | N/A | 25-43 | N/A | N/A |

| t-AUCB | Mouse | 0.1 (oral) | p.o. | N/A | N/A | N/A | N/A | 68 ± 22 |

Table 2: Pharmacokinetic Parameters of Selected sEH Inhibitors in Preclinical and Clinical Studies. (N/A: Not Available)

Experimental Protocols

Detailed experimental protocols for this compound are not published. The following are representative methodologies for key experiments used in the evaluation of sEH inhibitors.

In Vitro sEH Inhibition Assay (Fluorometric)

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a test compound against the sEH enzyme.

-

Reagents and Materials:

-

Recombinant human sEH enzyme

-

Fluorescent substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)

-

Assay buffer (e.g., Tris-HCl, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Fluorescence microplate reader

-

-

Procedure:

-

A solution of the recombinant human sEH enzyme is prepared in the assay buffer.

-

The test compound is serially diluted to various concentrations.

-

The enzyme solution is pre-incubated with the test compound or vehicle control for a specified time at room temperature.

-

The fluorescent substrate is added to initiate the enzymatic reaction.

-

The fluorescence intensity is measured over time using a microplate reader (e.g., excitation at 330 nm and emission at 465 nm).

-

The rate of hydrolysis is calculated from the linear portion of the fluorescence curve.

-

The percent inhibition at each concentration of the test compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response model.

-

In Vivo Pharmacokinetic Study in Rodents (Representative Protocol)

This protocol describes a general procedure for determining the pharmacokinetic profile of an sEH inhibitor after oral administration to mice or rats.

-

Animals and Housing:

-

Male or female rodents (e.g., C57BL/6 mice or Sprague-Dawley rats) of a specific age and weight range.

-

Animals are housed under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle, with ad libitum access to food and water.

-

-

Drug Administration:

-

The test compound is formulated in a suitable vehicle (e.g., a solution or suspension in polyethylene (B3416737) glycol, corn oil, or water with a suspending agent).

-

A single dose of the compound is administered to a group of animals via oral gavage (p.o.).

-

-

Blood Sampling:

-

Blood samples are collected from a subset of animals at various time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

-

Blood is typically collected via tail vein, saphenous vein, or terminal cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalysis:

-

The concentration of the test compound in plasma samples is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

-

Pharmacokinetic Analysis:

-

The plasma concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), t1/2 (elimination half-life), and AUC (area under the concentration-time curve).

-

Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous (i.v.) administration.

-

Signaling Pathways and Experimental Workflows

Caption: Signaling pathway of sEH and the action of this compound.

Caption: A typical experimental workflow for sEH inhibitor evaluation.

Conclusion

This compound (compound 3g) is a highly potent in-vitro inhibitor of soluble epoxide hydrolase. While its in-vivo pharmacokinetic and pharmacodynamic profiles are not yet publicly documented, the general characteristics of other sEH inhibitors suggest that this class of compounds holds significant therapeutic potential. Further preclinical and clinical studies will be necessary to fully elucidate the therapeutic utility of this compound and other novel quinazoline-4(3H)-one derivatives. This guide provides a foundational understanding for researchers and drug development professionals interested in the ongoing exploration of sEH inhibition.

References

An In-depth Technical Guide to Soluble Epoxide Hydrolase (sEH) Inhibition in Preclinical Models of Inflammation and Pain

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the mechanism, efficacy, and experimental evaluation of soluble epoxide hydrolase (sEH) inhibitors, with a focus on a representative compound class often explored in preclinical studies, in models of inflammation and pain. It summarizes key quantitative data, details experimental methodologies, and visualizes the underlying biological pathways and workflows.

Introduction: The Role of Soluble Epoxide Hydrolase in Pathology

The enzyme soluble epoxide hydrolase (sEH) is a key regulator in the arachidonic acid (ARA) metabolic cascade.[1] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways convert ARA into pro-inflammatory prostaglandins (B1171923) and leukotrienes, the cytochrome P450 (CYP450) epoxygenase pathway metabolizes polyunsaturated fatty acids into epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs).[2][3] These EpFAs are potent endogenous signaling molecules with significant anti-inflammatory, analgesic, and vasodilatory properties.[4][5]

The primary function of sEH is to hydrolyze these beneficial EpFAs into their less active or, in some cases, pro-inflammatory, corresponding diols (e.g., dihydroxyeicosatrienoic acids or DHETs).[2][4][6] By converting EpFAs to diols, sEH effectively terminates their protective signaling.[7] Consequently, the inhibition of sEH has emerged as a promising therapeutic strategy. Small molecule sEH inhibitors (sEHIs) stabilize the endogenous levels of EpFAs, thereby amplifying their therapeutic effects in a variety of disease models, including hypertension, inflammation, and both neuropathic and inflammatory pain.[4][8] Numerous studies have demonstrated that sEHIs are effective in reducing pain and inflammation in preclinical models, often showing superior efficacy compared to traditional analgesics like NSAIDs.[9][10]

Mechanism of Action and Signaling Pathways

Inhibition of sEH prevents the degradation of EpFAs, leading to their accumulation in tissues and plasma. These stabilized EpFAs exert their effects through multiple downstream signaling pathways to reduce inflammation and pain.

-

Anti-Inflammatory Effects: EpFAs can attenuate inflammatory responses by inhibiting the activation of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of pro-inflammatory gene expression.[7][10][11] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[5][12][13] Furthermore, EpFAs can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ, which also contributes to anti-inflammatory effects.[3]

-

Analgesic Effects: The pain-relieving effects of sEH inhibition are multifactorial. By reducing neuroinflammation, sEHIs can decrease the sensitization of peripheral and central pain pathways.[2] Stabilized EpFAs have been shown to directly modulate the activity of ion channels involved in nociception and may also act through G protein-coupled receptors on nociceptive neurons.[8] One described mechanism involves the repression of COX-2 gene induction, further reducing pro-inflammatory prostaglandin (B15479496) synthesis.[14]

Quantitative Data on sEH Inhibitor Efficacy

The efficacy of sEH inhibitors has been quantified in numerous preclinical studies. The data below are compiled from various sources, showcasing the potency and in vivo effects of representative compounds.

Table 1: In Vitro Potency of Selected sEH Inhibitors

| Inhibitor | Target Species | IC50 (nM) | Reference |

| TPPU | Rat | 29.1 ± 4.5 | [15] |

| APAU | Rat | Low nM range | [9] |

| t-AUCB | Rat | Low nM range | [9] |

| t-TUCB | Rat | Low nM range | [9] |

| Inhibitor 7 | Human | Ki = 0.9 ± 0.1 nM | [15] |

IC50: Half-maximal inhibitory concentration. Data represent mean ± standard deviation where available.

Table 2: Efficacy in Preclinical Pain Models

| Model | Inhibitor (Dose) | Species | Key Finding | Reference |

| Diabetic Neuropathy | APAU (10 mg/kg, s.c.) | Rat | Significantly blocked pain-related behavior; superior to celecoxib (B62257). | [9] |

| Diabetic Neuropathy | t-TUCB (10 mg/kg, s.c.) | Rat | Increased mechanical withdrawal thresholds to pre-diabetic levels. | [9] |

| Diabetic Neuropathy | Inhibitor 7 (0.3 mg/kg) | Rat | Showed significantly higher response compared to TPAU at the same dose. | [15] |

| LPS-Induced Inflammatory Pain | APAU (10 mg/kg, s.c.) | Rat | More potent and efficacious than celecoxib in reducing allodynia. | [9] |

| LPS-Induced Inflammatory Pain | t-TUCB (10 mg/kg, s.c.) | Rat | Higher efficacy, reaching 100% of baseline mechanical thresholds by 6h. | [9] |

| Chemotherapy-Induced Neuropathic Pain (CIPN) | EC5026 (oral) | Rat | Dose-dependently increased mechanical withdrawal thresholds in oxaliplatin, paclitaxel, and vincristine (B1662923) models. | [16] |

| Freund's Adjuvant-Induced Inflammation | AMHDU (30 mg/kg, i.p.) | N/A | Analgesic effect comparable to celecoxib. | [10] |

s.c.: subcutaneous; i.p.: intraperitoneal; LPS: lipopolysaccharide.

Table 3: Efficacy in Preclinical Inflammation Models

| Model | Inhibitor (Dose) | Species | Key Finding | Reference |

| LPS-Induced Endotoxemia | AUDA-BE (s.c.) | Mouse | Eliminated mortality, preserved blood pressure, and decreased plasma IL-6 and nitric oxide metabolites. | [12] |

| LPS-Induced Endotoxemia | t-AUCB (p.o.) | Mouse | Reversed the decrease in the plasma ratio of lipid epoxides to corresponding diols. | [17] |

| High-Fat Diet-Induced Steatosis | t-AUCB (in water) | Mouse | Reduced activation of inflammatory pathways (p-JNK, p-p38) and lowered mRNA levels of TNF-α and IL-6 in the liver. | [13] |

| Middle Cerebral Artery Occlusion (Ischemic Stroke) | AUDA | Rat | Decreased M1 microglia from 51.0% to 35.6%; Increased M2 microglia from 22.0% to 41.6%. Reduced pro-inflammatory cytokines (IL-1β, IL-6). | [18] |

AUDA-BE: AUDA-butyl ester.

Experimental Protocols and Workflows

Standardized protocols are crucial for evaluating the in vivo efficacy of sEH inhibitors. Below are representative methodologies for key pain and inflammation models.

General Experimental Workflow

The evaluation of an sEH inhibitor in a preclinical model typically follows a structured workflow from disease induction to data analysis.

Protocol 1: Diabetic Neuropathic Pain Model

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Induction of Diabetes: A single intraperitoneal (i.p.) injection of streptozotocin (B1681764) (STZ), typically 50-65 mg/kg dissolved in citrate (B86180) buffer, is administered to induce hyperglycemia, which leads to diabetic neuropathy over several weeks.

-

Confirmation of Neuropathy: Mechanical allodynia (pain response to a non-painful stimulus) is confirmed using von Frey filaments. A significant decrease in the paw withdrawal threshold indicates the development of neuropathic pain.

-

Inhibitor Administration: sEH inhibitors (e.g., APAU, 10 mg/kg) or vehicle are administered, commonly via subcutaneous (s.c.) injection.[9] A positive control, such as gabapentin, may also be used.[15]

-

Pain Assessment: Mechanical withdrawal thresholds are measured at multiple time points post-injection (e.g., 15 min, 30 min, and hourly for up to 6 hours) to evaluate the onset and duration of the analgesic effect.[9]

Protocol 2: LPS-Induced Inflammatory Pain Model

-

Animal Model: Male Sprague-Dawley rats.

-

Inhibitor Administration: The sEH inhibitor (e.g., t-TUCB, 10 mg/kg) or vehicle is administered s.c. approximately 60 minutes prior to the inflammatory challenge.[9]

-

Induction of Inflammation: A localized inflammatory response is induced by an intraplantar injection of lipopolysaccharide (LPS) (e.g., 10 µg) into the hind paw.

-

Pain Assessment: Mechanical allodynia is assessed using von Frey filaments at various time points (e.g., hourly for 6 hours) after the LPS injection to measure the anti-hyperalgesic effect of the inhibitor.[9]

Protocol 3: LPS-Induced Systemic Inflammation Model

-

Animal Model: Male C57BL/6 mice.

-

Inhibitor Administration: sEH inhibitors (e.g., AUDA-BE, 0-20 mg/kg) are administered, often via s.c. injection, at a set time (e.g., 24 hours) before and immediately after the LPS challenge.[12]

-

Induction of Systemic Inflammation: Mice are challenged with a high dose of LPS (e.g., 10 mg/kg, i.p.) to induce a systemic inflammatory response (endotoxemia).

-

Outcome Measures:

-

Survival: Monitored over 24-48 hours.

-

Blood Pressure: Systolic blood pressure is measured using a non-invasive tail-cuff system before and 24 hours after LPS exposure.[12]

-

Biomarkers: At specified time points, blood is collected to measure plasma levels of pro-inflammatory cytokines (IL-6), chemokines (MCP-5), and nitric oxide metabolites using ELISA or other immunoassays.[12]

-

Visualizing the Therapeutic Logic

The therapeutic rationale for using sEH inhibitors in pain and inflammation is based on a clear, logical cascade of events initiated by the stabilization of EpFAs.

Conclusion

The inhibition of soluble epoxide hydrolase represents a compelling and novel mechanism for the treatment of inflammatory and neuropathic pain.[1][16] Preclinical data consistently demonstrate that sEH inhibitors effectively reduce pain behaviors and markers of inflammation across a range of animal models, often with greater efficacy than standard-of-care agents like celecoxib.[9][10] By stabilizing endogenous anti-inflammatory and analgesic EpFAs, sEHIs target a key resolution pathway in the arachidonic acid cascade. The robust body of evidence, supported by detailed mechanistic understanding and quantitative in vivo data, positions sEH inhibitors as a highly promising class of therapeutics for further development in managing chronic pain and inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Pharmacological Inhibition of Soluble Epoxide Hydrolase as a New Therapy for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Soluble Epoxide Hydrolase Regulation of Lipid Mediators Limits Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of soluble epoxide hydrolase enhances the anti-inflammatory effects of aspirin and 5-lipoxygenase activation protein inhibitor in a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Soluble epoxide hydrolase is a therapeutic target for acute inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of Soluble Epoxide Hydrolase Attenuates High-Fat-Diet–Induced Hepatic Steatosis by Reduced Systemic Inflammatory Status in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Soluble epoxide hydrolase and epoxyeicosatrienoic acids modulate two distinct analgesic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Soluble epoxide hydrolase inhibition alleviates chemotherapy induced neuropathic pain [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

The Role of Soluble Epoxide Hydrolase (sEH) Inhibitors in Cardiovascular Research: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cardiovascular diseases remain a leading cause of mortality worldwide, necessitating the exploration of novel therapeutic targets.[1][2][3] One such promising target is the soluble epoxide hydrolase (sEH), a key enzyme in the metabolic pathway of arachidonic acid.[1][3] sEH metabolizes beneficial epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs).[3][4][5][6][7] EETs possess potent vasodilatory, anti-inflammatory, anti-fibrotic, and cardioprotective properties.[1][2][3] Consequently, inhibiting sEH activity preserves EET levels, thereby augmenting their protective effects on the cardiovascular system.[8][9] Small molecule inhibitors of sEH have demonstrated considerable therapeutic potential in preclinical models of hypertension, cardiac hypertrophy, heart failure, and myocardial infarction.[1][3][8][10] This technical guide provides an in-depth overview of the role of sEH inhibitors in cardiovascular research, focusing on their mechanism of action, quantitative effects, relevant experimental protocols, and key signaling pathways.

Mechanism of Action of sEH Inhibitors

The Arachidonic Acid Cascade and Epoxyeicosatrienoic Acids (EETs)

Arachidonic acid, a polyunsaturated fatty acid, is metabolized by three major enzymatic pathways: cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450). The CYP450 epoxygenase pathway converts arachidonic acid into four regioisomers of EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[11][12] These EETs function as crucial lipid signaling molecules and are considered endothelium-derived hyperpolarizing factors (EDHFs).[7][13] They exert a range of beneficial cardiovascular effects, including vasodilation, reduction of inflammation and fibrosis, and protection against ischemic injury.[2][8][14]

Role of Soluble Epoxide Hydrolase (sEH)

The biological activity of EETs is terminated through their rapid hydrolysis into the corresponding, and generally less active, dihydroxyeicosatrienoic acids (DHETs). This conversion is primarily catalyzed by the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[1][3][4][12] The sEH enzyme is highly expressed in various tissues, including the liver, kidney, and cardiovascular system, where it plays a critical role in regulating the tone of EETs.[15][16] Upregulation of sEH expression and activity has been observed in several cardiovascular disease models, suggesting its involvement in their pathophysiology.[1][17]

Mechanism of sEH Inhibition

sEH inhibitors are small molecules that bind to the active site of the sEH enzyme, preventing the hydrolysis of EETs.[10] By blocking this enzymatic degradation, sEH inhibitors effectively increase the bioavailability and prolong the half-life of endogenous EETs.[2][5][6] This elevation of EET levels enhances their natural protective actions within the cardiovascular system, such as promoting vasodilation, reducing inflammation, and preventing adverse cardiac remodeling.[2][8][9]

Cardiovascular Effects of sEH Inhibition

Hypertension

sEH inhibitors have demonstrated significant antihypertensive effects in various preclinical models of hypertension.[10][14] By increasing the levels of EETs, which are potent vasodilators, these inhibitors help to lower blood pressure.[14][18] The antihypertensive action is also attributed to natriuretic effects, promoting sodium excretion by the kidneys.[14][18]

Table 1: Effects of sEH Inhibitors on Blood Pressure in Hypertensive Models

| Model | sEH Inhibitor | Dose & Administration | Effect on Blood Pressure | Reference |

| Angiotensin II-infused Rat | N-cyclohexyl-N-dodecyl urea (B33335) (NCND) | 3 mg/day, IP | Lowered systolic BP by 30 mmHg. Arterial pressure reduced from 170±3 mmHg to 149±10 mmHg. | [17][18] |

| Angiotensin Salt-Sensitive Rat | 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA) | Oral | Attenuated the elevation in blood pressure. | [19] |

| Spontaneously Hypertensive Rat (SHR) | Various | Oral | Lowers blood pressure. | [14] |

Experimental Protocol: Angiotensin II-Induced Hypertension Model

This protocol is based on methodologies described in cardiovascular research studies.[17][18]

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Hypertension Induction: An osmotic minipump is surgically implanted subcutaneously to deliver a continuous infusion of Angiotensin II (e.g., 60 ng/min) for a period of 14 days.

-

sEH Inhibitor Administration: Treatment with the sEH inhibitor (e.g., NCND at 3 mg/day) or vehicle (e.g., corn oil) is initiated after the onset of hypertension (e.g., on day 10) and continued for a specified duration (e.g., 4 days). Administration is commonly via intraperitoneal (IP) injection or oral gavage.

-

Blood Pressure Measurement: Systolic blood pressure is monitored throughout the experiment using non-invasive tail-cuff plethysmography. For more precise measurements, mean arterial pressure can be recorded in conscious, unrestrained animals via an indwelling arterial catheter connected to a pressure transducer.

-